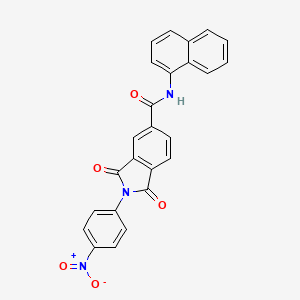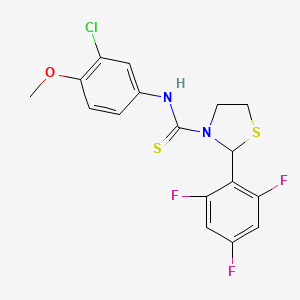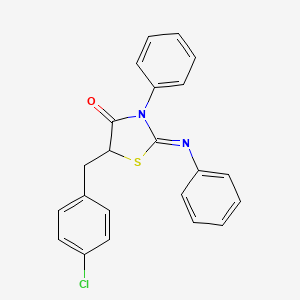
2,2-diethyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIETHYL-3-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones have been studied extensively for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIETHYL-3-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions. The resulting intermediate is then cyclized to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-DIETHYL-3-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The phenyl ring and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-DIETHYL-3-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in biological effects.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
2,2-DIETHYL-3-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can be compared with other quinazolinone derivatives, such as:
2-Methyl-3-phenylquinazolin-4(3H)-one: Known for its anti-inflammatory properties.
4(3H)-Quinazolinone: A basic structure with various biological activities.
6,7-Dimethoxy-4(3H)-quinazolinone: Studied for its potential anti-cancer effects.
The uniqueness of 2,2-DIETHYL-3-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C18H20N2O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2,2-diethyl-3-phenyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H20N2O/c1-3-18(4-2)19-16-13-9-8-12-15(16)17(21)20(18)14-10-6-5-7-11-14/h5-13,19H,3-4H2,1-2H3 |
InChI Key |
OWQVYBRVADYDGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11082196.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B11082209.png)
![3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B11082214.png)
![1,1'-(Methanediyldicyclohexane-4,1-diyl)bis[3-(2,6-dimethylphenyl)(thiourea)]](/img/structure/B11082215.png)
![(2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11082216.png)

![(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(4-ethoxy-3-nitrophenyl)methanone](/img/structure/B11082226.png)

![2-fluoro-N-[1-(furan-2-ylmethyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11082246.png)
![6-tert-butyl-3-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11082247.png)
![7-Chloro-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11082250.png)


